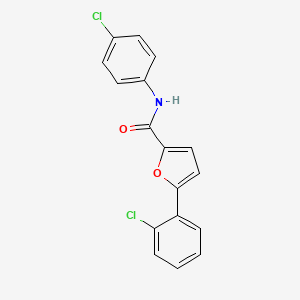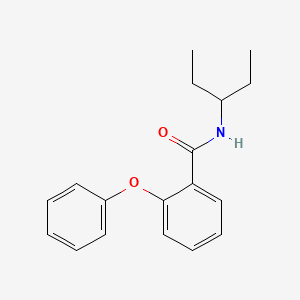![molecular formula C18H21NO4S B5867561 methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, also known as MSAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is not fully understood. However, it is believed to exert its inhibitory effects through binding to the active site of target enzymes, thereby preventing their catalytic activity. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been shown to induce apoptosis in cancer cells, which may be mediated by its ability to disrupt mitochondrial function.
Biochemical and Physiological Effects:
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been shown to exhibit low toxicity and good bioavailability in animal studies. However, its effects on human health are not well-established, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of using methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in lab experiments is its ease of synthesis and purification, which makes it a convenient and cost-effective reagent. However, its potency and selectivity may vary depending on the target enzyme, and its effects on cellular processes may be influenced by other factors such as cell type and experimental conditions.
未来方向
There are several future directions for research on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate. One area of interest is the development of more potent and selective inhibitors based on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, which may have therapeutic potential for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the effects of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate on cellular processes, which may provide insights into its potential applications in drug discovery and development. Additionally, the synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate derivatives with improved pharmacokinetic properties may facilitate their translation into clinical use.
In conclusion, methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is a promising chemical compound with potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate.
合成方法
The synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate involves the reaction of mesitylsulfonyl chloride with 4-methylaminobenzoic acid in the presence of a base, followed by the addition of methyl iodide. The resulting product is purified through column chromatography to obtain methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in high yield and purity. This synthetic route has been optimized to reduce the number of steps and improve the efficiency of the process.
科学研究应用
Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and histone deacetylase, which are implicated in various diseases such as cancer, Alzheimer's disease, and glaucoma. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents.
属性
IUPAC Name |
methyl 4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-8-13(3)17(14(4)9-11)24(21,22)19-16-10-15(18(20)23-5)7-6-12(16)2/h6-10,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBRGBIRIOYGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)





![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)